B1579249 Cbz-2,3-Dimethy-L-Phenylalanine

Cbz-2,3-Dimethy-L-Phenylalanine

Cat. No.: B1579249
M. Wt: 327.44
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2,3-Dimethy-L-Phenylalanine is a carbobenzyloxy (Cbz)-protected amino acid derivative featuring methyl substituents at the 2- and 3-positions of the phenyl ring. This compound is primarily utilized in peptide synthesis as a building block, enabling the introduction of sterically hindered aromatic side chains into peptide sequences. Its L-configuration ensures compatibility with biological systems, where enantioselectivity is critical for interactions with enzymes or receptors. While direct data on its physicochemical properties (e.g., solubility, melting point) are unavailable in the provided evidence, its structural analogs suggest that methyl substituents enhance hydrophobicity and steric bulk compared to unmodified phenylalanine.

Creative Peptides, a key supplier, highlights its role in bioactive peptide development, emphasizing applications in drug discovery and biochemical research.

Properties

Molecular Weight

327.44

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs of Cbz-2,3-Dimethy-L-Phenylalanine, emphasizing substituent positions, molecular characteristics, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Notes
This compound 2,3-dimethyl Not provided Not provided Peptide synthesis, bioactive applications
Cbz-2,6-Dimethy-L-Phenylalanine 2,6-dimethyl C₁₉H₂₁NO₄ 327.37 Intermediate in pharmaceutical synthesis
Cbz-2,6-Dichloro-L-Phenylalanine 2,6-dichloro Not provided 368.28 Peptide library screening; higher MW due to Cl
Cbz-3,4-Dimethy-D-Phenylalanine 3,4-dimethyl Not provided Not provided Diastereomer with altered steric profile
Cbz-2,3-Dichloro-L-Phenylalanine 2,3-dichloro Not provided Not provided Industrial-grade (99% purity)
Cbz-2,3-Difluoro-L-Phenylalanine 2,3-difluoro Not provided Not provided Fluorinated analog; enhanced electronegativity

Substituent Effects on Properties

  • Methyl vs. For example, Cbz-2,6-Dimethy-L-Phenylalanine (MW 327.37) is lighter than dichloro analogs, suggesting better solubility in organic solvents. Chlorine: Increases molecular weight (e.g., Cbz-2,6-Dichloro-L-Phenylalanine, MW 368.28) and electronegativity, which may enhance binding affinity in polar environments. Fluorine: Small size and high electronegativity improve metabolic stability and bioavailability, as seen in Cbz-2,3-Difluoro-L-Phenylalanine.
  • Positional Isomerism :

    • 2,3-Dimethyl vs. 2,6-Dimethyl : The 2,6-substitution pattern creates a symmetrical steric environment, possibly favoring specific peptide conformations, while 2,3-substitution may induce asymmetry in side-chain interactions.
    • 3,4-Dimethyl (D-isomer) : The D-configuration in Cbz-3,4-Dimethy-D-Phenylalanine may reduce biological activity due to enantiomeric mismatch but could serve as a control in structure-activity studies.

Key Research Findings and Gaps

  • Steric Effects : Methyl groups in the 2,3-positions may hinder enzymatic degradation of peptides, prolonging half-life in biological systems. This contrasts with smaller substituents like fluorine, which minimize steric interference.
  • Data Gaps: Limited information exists on the solubility, crystallinity, and explicit biological activity of this compound. Further studies comparing its pharmacokinetics with halogenated analogs are warranted.

Preparation Methods

General Synthetic Strategy

The synthesis of Cbz-2,3-Dimethy-L-Phenylalanine generally follows a sequence involving:

  • Introduction of the Cbz protecting group on the amino functionality.
  • Installation of methyl substituents at the 2 and 3 positions of the phenylalanine backbone.
  • Purification and characterization of the final product.

This approach ensures the amino acid is protected during subsequent synthetic transformations and that the stereochemistry is preserved.

Protection of the Amino Group with Cbz

The benzyloxycarbonyl (Cbz) group is commonly introduced by reacting the free amino acid or its derivative with benzyl chloroformate under basic conditions. A typical procedure involves:

  • Dissolving the amino acid in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.
  • Adding a base such as triethylamine or potassium carbonate to neutralize the hydrochloric acid formed.
  • Slowly adding benzyl chloroformate at low temperature (0 °C) to avoid side reactions.
  • Stirring the mixture at room temperature until complete conversion.
  • Extracting and purifying the Cbz-protected amino acid by column chromatography or recrystallization.

This method is well-documented and yields the Cbz-protected amino acid with high purity and yield (quantitative to 90+%).

Representative Preparation Procedure (Literature-Based)

A typical preparation sequence adapted from reported procedures is as follows:

Step Reagents & Conditions Description Yield (%) Notes
1 Amino acid + benzyl chloroformate, K2CO3, EtOAc/H2O, 0 °C to RT Formation of Cbz-protected amino acid via carbamate formation Quantitative High purity; no further purification needed
2 Protected amino acid + methylating agent (e.g., methyl iodide or organometallic reagent) Introduction of methyl groups at 2,3-positions via regioselective alkylation Variable Requires stereochemical control; moderate yields reported
3 Purification by flash chromatography or recrystallization Isolation of pure this compound 60-80 Purity confirmed by NMR and HPLC

Analytical Characterization

The successful preparation of this compound is confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for the Cbz group (benzylic protons around δ 5.0 ppm), methyl substituents (singlets or doublets in the aliphatic region), and aromatic protons.
  • Mass Spectrometry (MS): Molecular ion peak corresponding to the expected molecular weight.
  • Chromatographic Purity: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to confirm purity and monitor reaction progress.
  • Optical Rotation: To verify the stereochemical integrity of the L-configuration.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Starting Material L-Phenylalanine or protected derivatives Commercially available or synthesized
Amino Protection Benzyl chloroformate, K2CO3, EtOAc/H2O Quantitative yield, mild conditions
Methylation Reagents Methyl iodide, organometallic reagents Requires stereochemical control
Solvents THF, ethyl acetate, water Dry solvents preferred
Temperature 0 °C to room temperature To avoid racemization
Purification Flash chromatography, recrystallization Silica gel, solvent gradients (CHCl3/MeOH)
Analytical Methods NMR, MS, HPLC, optical rotation Confirm structure and purity

Q & A

Q. What are the standard synthetic routes for Cbz-2,3-Dimethyl-L-Phenylalanine, and how do reaction conditions influence yield and purity?

Cbz-2,3-Dimethyl-L-Phenylalanine is typically synthesized via multi-step protocols involving:

  • Methylation : Selective introduction of methyl groups at the 2- and 3-positions of the phenylalanine aromatic ring using methylating agents like methyl iodide or dimethyl sulfate under controlled pH and temperature .
  • Cbz Protection : The α-amino group is protected using benzyloxycarbonyl (Cbz) chloride in a biphasic solvent system (e.g., dioxane/water) to prevent unwanted side reactions during subsequent steps .
  • Purification : Reverse-phase HPLC or recrystallization is employed to isolate the compound, with yields highly dependent on reaction stoichiometry and catalyst selection (e.g., palladium for deprotection steps) .

Q. How does the Cbz protecting group influence the physicochemical properties of 2,3-Dimethyl-L-Phenylalanine?

The Cbz group increases hydrophobicity (logP ~2.5–3.0) and steric bulk, which:

  • Reduces solubility in aqueous buffers, necessitating polar aprotic solvents (e.g., DMF) for peptide coupling reactions.
  • Enhances stability against enzymatic degradation during in vitro assays, as observed in carboxypeptidase resistance studies .

Q. What analytical techniques are critical for characterizing Cbz-2,3-Dimethyl-L-Phenylalanine?

  • NMR : 1^1H and 13^{13}C NMR confirm methyl group positions (δ 2.1–2.3 ppm for aromatic methyl protons) and Cbz group integrity (δ 5.1 ppm for benzyl CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 342.15) and detects impurities .
  • Chiral HPLC : Ensures enantiomeric purity (>98% L-configuration), critical for biological activity studies .

Advanced Research Questions

Q. How do steric effects from 2,3-dimethyl substitution impact peptide conformational dynamics?

The 2,3-dimethyl groups restrict rotation of the phenyl ring, leading to:

  • Reduced conformational flexibility in peptide backbones, as shown in MD simulations of model peptides.
  • Altered binding affinities in receptor-ligand interactions (e.g., 20–30% reduced binding to opioid receptors compared to non-methylated analogs) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Metabolic Stability Assays : Use liver microsomes to identify rapid deprotection of the Cbz group in vivo, which may explain reduced activity compared to in vitro results .
  • Isotopic Labeling : 14^{14}C-labeled analogs track metabolic pathways and degradation products, reconciling discrepancies in pharmacokinetic profiles .

Q. How can computational modeling optimize the design of Cbz-2,3-Dimethyl-L-Phenylalanine-containing peptides?

  • Docking Studies : Predict binding modes to targets like proteases or GPCRs, accounting for steric hindrance from methyl groups.
  • QM/MM Simulations : Calculate activation barriers for peptide bond formation, guiding solvent and catalyst selection to improve coupling efficiency .

Q. What experimental controls are essential when studying enzymatic resistance of Cbz-protected derivatives?

  • Negative Controls : Use unprotected 2,3-Dimethyl-L-Phenylalanine to confirm Cbz-mediated resistance to proteases (e.g., trypsin).
  • Positive Controls : Compare degradation rates with other protected analogs (e.g., Boc- or Fmoc-derivatives) to quantify relative stability .

Data Contradiction and Reliability Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Contextual Factors : Solubility varies with solvent purity (e.g., anhydrous DMF vs. hydrated DMSO) and temperature.
  • Standardized Protocols : Adopt USP/EP guidelines for solubility testing, including equilibration times and centrifugation steps to ensure reproducibility .

Q. What statistical methods validate reproducibility in synthetic yield data?

  • ANOVA : Compare yields across ≥3 independent syntheses to identify batch-to-batch variability.
  • Grubbs’ Test : Detect outliers caused by reagent degradation or improper storage conditions .

Structural and Functional Insights

Q. How does 2,3-dimethyl substitution influence fluorescence quenching in labeled peptides?

The electron-donating methyl groups enhance fluorescence quenching via photoinduced electron transfer (PET) mechanisms, as observed in dansyl-labeled analogs (30–40% lower quantum yield vs. unsubstituted derivatives) .

Q. What role does the compound play in stabilizing β-sheet structures?

X-ray crystallography of model β-hairpins shows that 2,3-dimethyl substitution increases interstrand van der Waals interactions, raising thermal denaturation temperatures by 10–15°C .

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